molecular formula C15H13N5OS B2695494 2-pyridin-2-ylsulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide CAS No. 763125-32-2

2-pyridin-2-ylsulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide

Cat. No.: B2695494
CAS No.: 763125-32-2
M. Wt: 311.36
InChI Key: WRLIESOYPUIDGX-UHFFFAOYSA-N
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Description

2-pyridin-2-ylsulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyridine ring, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-2-ylsulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-pyridin-2-ylsulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine and triazole derivatives.

Scientific Research Applications

2-pyridin-2-ylsulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-pyridin-2-ylsulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes.

    Pathways: It can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-pyridin-2-ylsulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide is unique due to the presence of both pyridine and triazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-pyridin-2-ylsulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c21-14(9-22-15-3-1-2-8-17-15)19-12-4-6-13(7-5-12)20-11-16-10-18-20/h1-8,10-11H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLIESOYPUIDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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